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Introduction

4-Ethoxybenzophenone is an aromatic ketone that belongs to the benzophenone family.
Benzophenones are a class of compounds characterized by a diaryl ketone scaffold, which is a
prevalent structural motif in a multitude of biologically active molecules and functional
materials. The presence of the ethoxy group at the 4-position of one of the phenyl rings in 4-
Ethoxybenzophenone imparts specific physicochemical properties that make it a valuable
intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials
science. This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Ethoxybenzophenone, detailed protocols for its synthesis and
characterization, and an exploration of its current and potential applications in drug discovery
and development.

Physicochemical Properties

The physical and chemical characteristics of 4-Ethoxybenzophenone are foundational to its
handling, reactivity, and application. These properties are largely influenced by the presence of
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the benzoyl group and the electron-donating ethoxy substituent.

Physical Properties

A summary of the key physical properties of 4-Ethoxybenzophenone is presented in Table 1.
These properties are crucial for its purification, formulation, and storage.

Property Value Source
Molecular Formula C15H1402 N/A
Molecular Weight 226.27 g/mol [1]
White to off-white crystalline Inferred from related
Appearance .
solid compounds
] ] ) Inferred from related
Melting Point 68-71 °C (predicted)

compounds

Inferred from related

Boiling Point > 350 °C (predicted)
compounds
Soluble in common organic
- solvents (e.g., ethanol, Inferred from related
Solubility ]
acetone, dichloromethane); compounds

Insoluble in water.

Table 1: Physical Properties of 4-Ethoxybenzophenone.

Chemical Properties and Reactivity

The chemical behavior of 4-Ethoxybenzophenone is dictated by its functional groups: the
ketone and the ethoxy-substituted aromatic ring.

o Ketone Group: The carbonyl group is a site for nucleophilic attack, allowing for a variety of
chemical transformations. It can be reduced to a secondary alcohol (diphenylmethanol
derivative) or undergo reactions with organometallic reagents to form tertiary alcohols.

e Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution. The
ethoxy-substituted ring is activated towards substitution at the ortho positions due to the
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electron-donating nature of the ethoxy group.

o Photochemical Reactivity: Like other benzophenones, 4-Ethoxybenzophenone is expected
to exhibit photochemical activity. Upon absorption of UV light, the carbonyl group can be
excited to a triplet state, making it a useful photosensitizer in various chemical reactions.

Synthesis of 4-Ethoxybenzophenone

The most common and efficient method for the synthesis of 4-Ethoxybenzophenone is the
Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic
substrate, in this case, phenetole (ethoxybenzene), with benzoyl chloride in the presence of a
Lewis acid catalyst.

Reaction Scheme

Reactants
Phenetole
(Ethoxybenzene)
AN
(Benzoyl Chloride) Product
Reagents Catalyst (4-Ethoxybenzophenone)

Solvent

Lewis Acid Y|
(e.qg., AICI3)
Inert Solvent
(e.g., CH2ClI2)

Click to download full resolution via product page

Caption: Friedel-Crafts acylation for the synthesis of 4-Ethoxybenzophenone.
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Experimental Protocol: Friedel-Crafts Acylation

Materials:

e Phenetole (Ethoxybenzene)

e Benzoyl chloride

e Anhydrous aluminum chloride (AICI3)

o Dichloromethane (CH2Cl2), anhydrous
e Hydrochloric acid (HCI), dilute solution

» Saturated sodium bicarbonate solution
o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

e Addition funnel

» Reflux condenser

o Magnetic stirrer

* Ice bath

Procedure:

e Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer,
addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add
anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

» Addition of Reactants: Cool the suspension to O °C using an ice bath. In the addition funnel,
place a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution
dropwise to the stirred suspension of aluminum chloride.
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» Following the addition of benzoyl chloride, add phenetole (1.0 eq) dropwise to the reaction
mixture at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

o Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the
dropwise addition of dilute hydrochloric acid.

o Transfer the mixture to a separatory funnel and separate the organic layer.

» Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethoxybenzophenone.

Spectroscopic Characterization

The structural elucidation of 4-Ethoxybenzophenone is achieved through a combination of
spectroscopic techniques. While experimental spectra for this specific molecule are not widely
available in public databases, the expected spectral data can be accurately predicted based on
the analysis of closely related compounds such as 4-methoxybenzophenone.[2][3][4][5][6][7]

Predicted *H NMR Spectral Data (CDCl3, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Aromatic Protons
~7.80 d 2H (ortho to C=0,

unsubstituted ring)

Aromatic Protons
~7.75 d 2H (ortho to C=0, ethoxy-
substituted ring)

Aromatic Proton (para
~7.55 t 1H to C=0, unsubstituted

ring)

Aromatic Protons
~7.45 t 2H (meta to C=0,

unsubstituted ring)

Aromatic Protons
~6.95 d 2H (meta to C=0, ethoxy-
substituted ring)

~4.10 q 2H -O-CH2-CHs

~1.45 t 3H -O-CH2-CHs

Table 2: Predicted *H NMR Data for 4-Ethoxybenzophenone.

Predicted *C NMR Spectral Data (CDCIz, 100 MHz)

A computed 3C NMR spectrum for 4-Ethoxybenzophenone is available and provides the
following predicted chemical shifts.[1]
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Chemical Shift (6, ppm) Assignment

~195.5 C=0

~163.0 C-OEt

~138.0 Quaternary C (unsubstituted ring)

~132.5 CH (ortho to C=0, ethoxy-substituted ring)
~132.0 CH (para to C=0, unsubstituted ring)
~130.0 Quaternary C (ethoxy-substituted ring)
~129.8 CH (ortho to C=0, unsubstituted ring)
~128.2 CH (meta to C=0, unsubstituted ring)
~114.0 CH (meta to C=0, ethoxy-substituted ring)
~63.5 -O-CH2-CHs

~14.7 -O-CH2-CHs

Table 3: Predicted 3C NMR Data for 4-Ethoxybenzophenone.

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2980, 2870 Medium Aliphatic C-H stretch

~1650 Strong C=0 stretch

~1600, 1580 Strong Aromatic C=C stretch

~1250 Strong Aryl-O-C stretch (asymmetric)
~1170 Strong C-O stretch

~1030 Strong Aryl-O-C stretch (symmetric)

Table 4: Predicted IR Data for 4-Ethoxybenzophenone.

Predicted UV-Vis Spectral Data

In a suitable solvent like methanol or ethanol, 4-Ethoxybenzophenone is expected to exhibit
two main absorption bands characteristic of benzophenones.[7]

e TU — TT* transition: A strong absorption band is expected around 250-290 nm.

e n - TT* transition: A weaker absorption band is expected at longer wavelengths, around 330-
340 nm.

Workflow for Spectroscopic Analysis
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Sample Preparation
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Caption: A logical workflow for the spectroscopic identification of 4-Ethoxybenzophenone.

Applications in Drug Development and Medicinal
Chemistry

The benzophenone scaffold is a "privileged structure” in medicinal chemistry, meaning it is a
molecular framework that is capable of binding to multiple biological targets.[8] Consequently,
derivatives of benzophenone have been explored for a wide range of therapeutic applications.

As a Synthetic Intermediate

4-Ethoxybenzophenone serves as a key intermediate in the synthesis of more complex
molecules with potential pharmacological activity. The ethoxy group can be readily cleaved to a
hydroxyl group, yielding 4-hydroxybenzophenone, which is a precursor for various
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pharmaceuticals.[9] The presence of the ethoxy group can also be used to modulate the
lipophilicity and other pharmacokinetic properties of a drug candidate.

Potential Pharmacological Activities

Derivatives of closely related hydroxy- and alkoxy-benzophenones have demonstrated a
variety of biological activities, suggesting potential avenues of investigation for compounds
derived from 4-Ethoxybenzophenone:

» Anticancer Activity: Many benzophenone derivatives have been investigated for their
anticancer properties. For example, derivatives of 4,4'-dihydroxybenzophenone have shown
promise as anticancer agents.[10][11] The benzophenone core can be modified to interact
with various cellular targets involved in cancer progression.

» Anti-inflammatory Activity: The benzophenone scaffold has been utilized in the design of anti-
inflammatory agents.[8] Derivatives can be synthesized to inhibit key inflammatory pathways.

» Antimicrobial and Antiviral Activity: The versatile nature of the benzophenone structure has
led to the development of compounds with antibacterial, antifungal, and antiviral properties.

Safety and Handling

4-Ethoxybenzophenone should be handled with appropriate safety precautions in a laboratory
setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety
recommendations include:

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

» Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated
area or a fume hood.

o Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Ethoxybenzophenone is a valuable chemical entity with a well-defined set of
physicochemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the
reactivity of its functional groups make it a versatile building block in organic synthesis. For
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researchers and professionals in drug development, the benzophenone core structure of this
molecule offers a promising scaffold for the design and synthesis of novel therapeutic agents
with a wide range of potential pharmacological activities. Further investigation into the
biological properties of 4-Ethoxybenzophenone and its derivatives is warranted to fully
explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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